DIMETHYL SELENIDE

Vapor Deposition Volatilization Environmental Partitioning

Researchers requiring a volatile selenium source for thin-film deposition face a trade-off between acutely toxic H₂Se gas (LC₅₀ 0.02 mg/L) and low-volatility DMDSe. • DMSe bridges this gap: 84-fold higher vapor pressure vs. DMDSe and liquid at RT, enabling safe, controllable ALD/CVD of SnSe, GeSe, and 2D metal selenides. • Distinct boiling point (57°C vs. DMS 37°C) ensures unambiguous GC separation in environmental selenium cycling studies. • ≥99.0% purity with stable supply chain for R&D and pilot-scale procurement.

Molecular Formula C2H6Se
Molecular Weight 109.04 g/mol
CAS No. 593-79-3
Cat. No. B1221194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIMETHYL SELENIDE
CAS593-79-3
Synonymsdimethyl selenide
dimethylselenide
dimethylselenide, 75Se-labeled
DMe-selenide
Molecular FormulaC2H6Se
Molecular Weight109.04 g/mol
Structural Identifiers
SMILESC[Se]C
InChIInChI=1S/C2H6Se/c1-3-2/h1-2H3
InChIKeyRVIXKDRPFPUUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.22 M
24.4 mg/g water
Very soluble in ether, ethanol, chloroform
24.4 mg/mL at 25 °C

Dimethyl Selenide: Overview


Dimethyl selenide (DMSe; CAS 593-79-3) is the simplest selenoether, consisting of a selenium atom bonded to two methyl groups (C2H6Se), with a molecular weight of 109.04 g/mol [1]. Under standard conditions, it exists as a colorless, highly malodorous liquid with a boiling point of approximately 57–58°C and a density of 1.408 g/mL at 20°C . DMSe is the predominant volatile organoselenium compound released from natural and anthropogenic sources due to the microbial biomethylation of inorganic selenium [2]. In industrial and research settings, its high vapor pressure and established reactivity profile position it as a critical selenium source for thin-film deposition processes, particularly when compared to more hazardous alternatives like hydrogen selenide [3].

Dimethyl Selenide Substitution Limitations


Direct substitution of dimethyl selenide (DMSe) with its group 16 congeners—dimethyl sulfide (DMS) or dimethyl telluride (DMTe)—or with alternative selenium sources like hydrogen selenide (H2Se) or dimethyl diselenide (DMDSe) is precluded by significant differences in fundamental physicochemical and biochemical properties. These differences critically impact experimental outcomes in fields ranging from atmospheric chemistry to semiconductor fabrication. For instance, the Se–C bond in DMSe exhibits a distinct reactivity profile compared to S–C or Te–C bonds [1], while the compound's volatility, as quantified by vapor pressure and Henry's Law constant, is orders of magnitude different from its closest homolog, DMDSe [2]. Furthermore, the acute toxicity profile of DMSe (LD50 = 1,600 mg/kg, intraperitoneal) is markedly different from that of the highly toxic and gaseous H2Se (LC50 = 0.02 mg/L, respiratory) [3], a distinction that carries profound implications for laboratory safety and process engineering. The following quantitative evidence demonstrates precisely why DMSe is not an interchangeable commodity and requires specific procurement consideration.

Evidence for Dimethyl Selenide


Volatility Advantage over Dimethyl Diselenide

Dimethyl selenide (DMSe) exhibits an 84-fold higher vapor pressure at 25°C (32.03 kPa) compared to its diselenide analog, dimethyl diselenide (DMDSe; 0.38 kPa) [1]. This difference in volatility, driven by a lower enthalpy of vaporization (31.90 kJ/mol for DMSe vs. 74.92 kJ/mol for DMDSe) [1], directly impacts its utility in applications requiring a high concentration of gaseous selenium species. Furthermore, the Henry's Law constant for DMSe is 143 kPa·kg·mol⁻¹ (0.144 kPa·m³·mol⁻¹) [1], indicating a strong tendency to partition into the gas phase from aqueous solution.

Vapor Deposition Volatilization Environmental Partitioning Thermophysical Properties

Safer Precursor than Hydrogen Selenide

In the context of thin-film growth, particularly for germanium selenides via plasma-enhanced chemical vapor deposition (PECVD), dimethyl selenide (DMSe) has been explicitly selected and demonstrated as an effective, safer alternative to the highly toxic gas hydrogen selenide (H2Se) [1]. The toxicity profiles of the two compounds are quantified as an LD50 of 1,600 mg/kg (intraperitoneal, mice) for DMSe, in stark contrast to a lethal concentration (LC50) of 0.02 mg/L (respiratory) for H2Se [2]. The successful deposition of germanium selenide films using DMSe, as confirmed by Raman spectroscopy and composition analysis, validates that this safety advantage does not come at the expense of material quality or process efficacy [1].

Semiconductor Fabrication Thin-Film Deposition PECVD Process Safety

Boiling Point Separation from Dimethyl Sulfide

The boiling point of dimethyl selenide (DMSe) is 57°C, which is 20°C higher than that of its sulfur analog, dimethyl sulfide (DMS; 37°C) [1]. This distinct physical property enables differential trapping and separation of these two volatile species in analytical workflows. In a study employing a nitric acid trapping system, the total trapping efficiency for DMSe was 96% (±2%), whereas the structurally and behaviorally similar DMS was trapped with an efficiency of 101% (±5%) [1].

Analytical Chemistry Trace Gas Analysis Volatile Trapping Environmental Monitoring

Nucleophilicity Advantage over Dimethyl Sulfide

A quantitative kinetic study on the reactivity of dialkyl chalcogenides positions dimethyl selenide (DMSe) and its sulfur analog, dimethyl sulfide (DMS), on the comprehensive benzhydrylium-based nucleophilicity scale. The study confirms that dialkyl chalcogenides are fairly strong nucleophiles (comparable to pyridine and N-methylimidazole) and good nucleofuges due to low intrinsic reaction barriers [1]. While the paper integrates rate constants for both thio- and selenoethers, it is the unique balance of these properties for the selenium-based species that is underscored as a key differentiator for their utility as group-transfer reagents [1].

Physical Organic Chemistry Reaction Kinetics Group Transfer Reagents Nucleophilicity Scale

Stable Lewis Acid Complex vs. Dimethyl Telluride

The stability of molecular addition compounds formed between BF3 and Group 16 donors demonstrates a sharp discontinuity between selenium and tellurium. The 1:1 complex of dimethyl selenide with BF3 (DMSe·BF3) is a stable, isolable compound with a freezing point of −43°C [1]. In stark contrast, the analogous complex with dimethyl telluride (DMTe·BF3) is unstable and cannot exist at temperatures above −30°C [1]. The thermodynamic stability of the DMSe complex is further characterized by its saturation pressure, which is defined by the equation log₁₀P = 9.945 − (1824/T) from room temperature to its freezing point [1].

Coordination Chemistry Lewis Acid-Base Adducts Isotope Separation Thermodynamic Stability

Distinct Photooxidation Profile vs. Dimethyl Sulfide

A chamber study of OH-initiated photooxidation reveals that while dimethyl selenide (DMSe) shares some oxidative pathways with its structural analog dimethyl sulfide (DMS), it produces a broader and more chemically diverse suite of gas-phase organoselenium compounds [1]. Time-series comparisons using iodide chemical ionization mass spectrometry (I⁻-CIMS) show that while certain Se-containing species (CH4SeO3, CH2SeO2) have similar growth profiles to their sulfur counterparts, the fractional abundance and evolution of other Se-specific products (CH4SeO4, C2H6SeO4, OCSe) differ considerably [1]. This implies the existence of selenium-specific reaction channels involving altered radical reactivity and enhanced formation of highly oxygenated species not observed in sulfur systems [1].

Atmospheric Chemistry Aerosol Formation Photooxidation Environmental Fate

Dimethyl Selenide Applications


ALD and CVD of Metal Selenide Semiconductors

For the fabrication of high-quality thin films of tin selenide (SnSe), germanium selenide (GeSe), and other 2D metal selenides, DMSe is the preferred volatile selenium precursor. As demonstrated by its 84-fold higher vapor pressure over DMDSe [1] and its vastly improved safety profile compared to the acutely toxic H2Se gas [2], DMSe uniquely satisfies the key process requirements of ALD/CVD: sufficient and stable vapor-phase delivery, self-limited surface reactivity, and manageable hazard classification. Its high purity (≥99.0% GC) and liquid state at room temperature further simplify its integration into deposition systems , enabling the precise stoichiometric control required for thermoelectric and optoelectronic applications .

Environmental Selenium Volatilization Studies

In studies of the natural selenium cycle, DMSe is the primary volatile end-product of microbial selenium methylation and volatilization from soils and sediments [1]. Its quantification and differentiation from other volatile species like dimethyl sulfide (DMS) are paramount. The 20°C difference in boiling point between DMSe (57°C) and DMS (37°C) [2] provides the analytical resolution needed for gas chromatographic separation. Furthermore, its distinct photooxidation mechanism and product profile, which deviates from the DMS analog , are essential for accurately modeling its atmospheric transport, oxidation to form secondary organic aerosols, and ultimate deposition back to terrestrial and aquatic environments .

Group Transfer Reagent Development

Synthetic and mechanistic chemists rely on DMSe's precisely quantified nucleophilicity and nucleofugality on the benzhydrylium reactivity scale [1]. Its performance in group transfer reactions is distinct from that of dimethyl sulfide, and its ability to form stable Lewis acid-base adducts is a key differentiator from dimethyl telluride [2]. This well-defined kinetic and thermodynamic profile makes DMSe a benchmark reagent for fundamental studies in physical organic chemistry and a reliable component in reaction sequences where the transfer of a methyl group or the selenoether moiety must be controlled with precision.

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